3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine and chlorophenyl groups. Key steps include:
Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Introduction of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. These interactions can modulate various biochemical pathways, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Trazodone: Another compound featuring a chlorophenyl group, used as an antidepressant.
Ziprasidone: A compound with a similar piperazine moiety, used as an antipsychotic.
Uniqueness
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of functional groups and core structure, which confer distinct pharmacological properties
Properties
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-16-4-3-5-17(14-16)27-10-12-28(13-11-27)20(30)8-9-29-15-25-21-18-6-1-2-7-19(18)26-22(21)23(29)31/h1-7,14-15,26H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXKLBLJCZMCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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